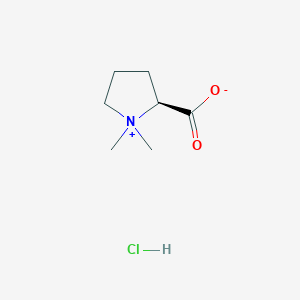

Stachydrine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Stachydrine hydrochloride is a chiral organic compound with a pyrrolidinium core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Stachydrine hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a carboxylating agent under controlled conditions. One common method includes the use of (S)-1,1-dimethylpyrrolidine as a starting material, which is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

Stachydrine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl or amine derivatives.

科学的研究の応用

Pharmaceutical Development

Stachydrine hydrochloride is being investigated for its potential therapeutic effects, especially concerning the central nervous system. Its unique structural properties may enhance its efficacy and safety compared to other compounds.

- Neuroscience Research : Studies indicate that this compound influences neurotransmitter systems, which can lead to new treatment strategies for mood disorders and cognitive dysfunctions. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and T47D) and induce apoptosis through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Cardiovascular Applications

Research has demonstrated that this compound possesses cardioprotective properties, particularly in models of heart failure and hypertension.

- Mechanisms of Action : It regulates the NOX2-ROS signaling pathway to mitigate oxidative stress, enhancing cardiac function during pressure overload . In experimental models, it has been shown to improve left ventricular ejection fraction and reduce cardiac fibrosis .

| Study Focus | Results |

|---|---|

| Cardioprotection in heart failure models | Improved cardiac function and reduced oxidative stress |

| Inhibition of NOX2 activity | Decreased ROS levels leading to enhanced contractility |

Neuroprotection

This compound has shown promise in protecting against neurodegenerative conditions and traumatic brain injuries.

- Traumatic Brain Injury : In animal models, it significantly reduces cell death and inflammation, promoting neuronal survival and cognitive recovery after injury. It modulates oxidative stress markers and inflammatory cytokines, demonstrating its potential as a neuroprotective agent .

Metabolic Syndrome

Recent studies highlight the role of this compound in addressing metabolic syndrome-related symptoms.

- Therapeutic Potential : It has been found effective in reducing inflammation and improving endothelial function by enhancing nitric oxide production through the upregulation of key enzymes like GTP cyclohydrolase 1 . This suggests its utility in managing conditions such as hypertension and diabetes.

Analytical Chemistry

This compound serves as a standard compound in various analytical techniques, aiding in the quantification of related substances. This application is crucial for quality control in pharmaceutical manufacturing .

Case Studies Overview

Several studies have documented the effects of this compound across different applications:

- Breast Cancer Research : A study demonstrated that this compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through specific signaling pathways .

- Cardiac Remodeling : In models of pressure overload-induced heart failure, this compound improved cardiac function by reducing oxidative stress markers and enhancing calcium signaling .

- Neuroprotective Effects : Research indicated that it alleviates brain damage in traumatic brain injury models by decreasing apoptosis and promoting cellular growth .

作用機序

The mechanism of action of Stachydrine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes.

類似化合物との比較

Similar Compounds

®-2-Carboxy-1,1-dimethylpyrrolidinium chloride: The enantiomer of the compound with similar chemical properties but different biological activities.

N-Methylpyrrolidinium chloride: A structurally related compound with different functional groups.

2-Carboxy-1,1-dimethylpyrrolidine: A non-chiral analog with similar chemical reactivity.

Uniqueness

Stachydrine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

特性

CAS番号 |

4136-37-2 |

|---|---|

分子式 |

C7H15ClNO2+ |

分子量 |

180.65 g/mol |

IUPAC名 |

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1/t6-;/m0./s1 |

InChIキー |

DUNMULOWUUIQIL-RGMNGODLSA-O |

SMILES |

C[N+]1(CCCC1C(=O)O)C.[Cl-] |

異性体SMILES |

C[N+]1(CCC[C@H]1C(=O)O)C.Cl |

正規SMILES |

C[N+]1(CCCC1C(=O)O)C.Cl |

ピクトグラム |

Irritant |

同義語 |

Turicine HCl; (2R,4R)-4-Hydroxy-1,1-dimethyl-2-pyrrolidiniumcarboxylate hydrochloride; Cadabine hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does stachydrine hydrochloride exert its biological effects?

A: this compound has been shown to interact with various signaling pathways, ultimately influencing cellular processes such as proliferation, apoptosis, and oxidative stress. One key mechanism involves the inhibition of the Akt and ERK pathways, both crucial for cell survival and proliferation. [] Additionally, this compound has been observed to regulate the NOX2-ROS signaling axis, a critical player in pressure-overload-induced heart failure. [] Furthermore, studies suggest involvement in the CaMKII/HDAC4/MEF2C signal pathway, influencing cardiac hypertrophy. []

Q2: What are the downstream effects of this compound's interaction with the Akt and ERK pathways?

A: By inhibiting the Akt and ERK pathways, this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of breast cancer cells. [] This interaction also leads to caspase-3 activation and a decrease in the expression of the anti-apoptotic protein Bcl-2, further contributing to cell death. []

Q3: How does this compound impact oxidative stress in cardiac cells?

A: Studies show this compound can reduce ROS production and ROS-dependent cardiac fibrosis in a mouse model of heart failure. [] This effect is linked to the suppression of NOX2 protein expression and activation, suggesting a regulatory role in the NOX2-ROS signaling cascade. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H14NO2Cl, and its molecular weight is 179.65 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: Several research papers mention utilizing various analytical techniques to characterize and quantify this compound. These techniques include HPLC (High-Performance Liquid Chromatography) with different detectors such as ELSD (Evaporative Light Scattering Detector) [, , , , , , , , ], UV-visible spectrophotometry [, ], and TLC (Thin Layer Chromatography) [, , , , , ]. These techniques provide information on the compound's retention time, absorbance, and peak area, which can be used for identification and quantification purposes.

Q6: How stable is this compound under different storage conditions?

A: Light exposure has been identified as a significant factor contributing to the degradation of this compound during storage. [] Further research is needed to fully understand its stability under various conditions like temperature, humidity, and pH.

Q7: What methods can be employed to improve the stability of this compound in pharmaceutical formulations?

A: While specific formulation strategies haven't been extensively discussed in the provided research, optimizing storage conditions to minimize light exposure is crucial. [] Further research is needed to explore other formulation approaches like encapsulation techniques or the use of stabilizing excipients to enhance its stability.

Q8: What analytical methods are commonly used to determine the content of this compound in different matrices?

A: Researchers frequently employ HPLC [, , , , , , , , ] coupled with various detectors, such as ELSD and UV detectors, to quantify this compound. TLC [, , , , , ] is another method utilized for both qualitative and quantitative analysis. Additionally, UV-visible spectrophotometry [, ] is also employed for quantification purposes.

Q9: What are the primary in vitro models used to study the effects of this compound?

A: Breast cancer cell lines like T47D and MCF-7 are used to investigate the anti-proliferative and apoptosis-inducing effects of this compound. [] Furthermore, neonatal rat primary cardiomyocytes and H9c2 cells, along with adult mouse primary cardiomyocytes, are employed to study the compound's impact on cardiac hypertrophy and oxidative stress. [, ]

Q10: Has this compound demonstrated efficacy in in vivo models?

A: Yes, this compound exhibits positive effects in a mouse model of transverse aortic constriction-induced heart failure. [, ] Oral administration of the compound resulted in reduced cardiac hypertrophy, improved left ventricular ejection fraction, and decreased ROS production and fibrosis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。